N-(2-fluoroethyl)-3,6-dimethylpyridazine-4-carboxamide
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Overview
Description
N-(2-fluoroethyl)-3,6-dimethylpyridazine-4-carboxamide is a fluorinated pyridazine derivative. Fluorinated compounds are of significant interest in various fields due to their unique properties, such as increased metabolic stability and enhanced binding affinity in biological systems. This compound, with its specific structural features, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoroethyl)-3,6-dimethylpyridazine-4-carboxamide typically involves the introduction of a fluoroethyl group to a pyridazine core. One common method includes the reaction of 3,6-dimethylpyridazine-4-carboxylic acid with 2-fluoroethylamine under appropriate coupling conditions. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoroethyl)-3,6-dimethylpyridazine-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridazine ring and the fluoroethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include substituted pyridazine derivatives, oxidized or reduced forms of the original compound, and hydrolysis products .
Scientific Research Applications
N-(2-fluoroethyl)-3,6-dimethylpyridazine-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its fluorinated moiety.
Mechanism of Action
The mechanism of action of N-(2-fluoroethyl)-3,6-dimethylpyridazine-4-carboxamide involves its interaction with specific molecular targets. The fluoroethyl group enhances the binding affinity of the compound to its target proteins or enzymes, leading to inhibition or modulation of their activity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
N-(2-fluoroethyl)-N’-cyclohexyl-N-nitrosourea: This compound also contains a fluoroethyl group and is used in cancer research for its ability to crosslink DNA.
2-fluoro-N-(2-fluoroethyl)-propionamide: Another fluorinated compound with similar structural features, used in drug design.
Uniqueness
N-(2-fluoroethyl)-3,6-dimethylpyridazine-4-carboxamide is unique due to its specific combination of a pyridazine ring and a fluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(2-fluoroethyl)-3,6-dimethylpyridazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c1-6-5-8(7(2)13-12-6)9(14)11-4-3-10/h5H,3-4H2,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSOXEIVHVKTEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)C)C(=O)NCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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